molecular formula C25H22BrClN2O5S B11534618 3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate

3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B11534618
M. Wt: 577.9 g/mol
InChI Key: BIZGXMOARWNEQK-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate: is a complex organic compound that features a combination of aromatic rings, halogen substituents, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate typically involves multiple steps:

    Formation of 2-chlorobenzamide: This can be achieved by reacting 2-chlorobenzoic acid with ammonia or an amine under suitable conditions.

    Coupling with 3-aminophenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate: The 2-chlorobenzamide is then coupled with 3-aminophenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential applications in drug discovery due to its structural complexity and functional groups.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzamido)phenyl 4-bromo-3-(piperidine-1-sulfonyl)benzoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl group may play a role in binding to proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets in biological molecules.

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison:

Properties

Molecular Formula

C25H22BrClN2O5S

Molecular Weight

577.9 g/mol

IUPAC Name

[3-[(2-chlorobenzoyl)amino]phenyl] 4-bromo-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C25H22BrClN2O5S/c26-21-12-11-17(15-23(21)35(32,33)29-13-4-1-5-14-29)25(31)34-19-8-6-7-18(16-19)28-24(30)20-9-2-3-10-22(20)27/h2-3,6-12,15-16H,1,4-5,13-14H2,(H,28,30)

InChI Key

BIZGXMOARWNEQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4Cl)Br

Origin of Product

United States

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